molecular formula C11H15BrO B8290945 1-Bromo-3-(4-methoxybutyl)benzene

1-Bromo-3-(4-methoxybutyl)benzene

Cat. No.: B8290945
M. Wt: 243.14 g/mol
InChI Key: NJGNSYLUXVJULC-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybutyl)benzene is an organic compound characterized by a benzene ring substituted with a bromine atom and a 4-methoxy-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(4-methoxybutyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 3-(4-methoxy-butyl)-benzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(4-methoxybutyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: 3-(4-methoxy-butyl)-phenol, 3-(4-methoxy-butyl)-benzonitrile.

    Oxidation: 3-(4-methoxy-butyl)-benzaldehyde, 3-(4-methoxy-butyl)-benzoic acid.

    Reduction: 3-(4-methoxy-butyl)-benzene.

Scientific Research Applications

1-Bromo-3-(4-methoxybutyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of novel polymers and materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: Utilized in the study of molecular interactions and pathways in biological systems.

Mechanism of Action

The mechanism by which 1-Bromo-3-(4-methoxybutyl)benzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methoxy group is converted to an aldehyde or carboxylic acid, altering the compound’s chemical properties.

Comparison with Similar Compounds

    1-Bromo-4-methoxybenzene: Lacks the butyl group, making it less bulky and potentially less reactive in certain reactions.

    1-Bromo-3-methylbenzene: Contains a methyl group instead of a methoxy-butyl group, leading to different reactivity and applications.

    1-Bromo-3-(4-hydroxy-butyl)-benzene: The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Uniqueness: 1-Bromo-3-(4-methoxybutyl)benzene is unique due to the presence of both a bromine atom and a 4-methoxy-butyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-3-(4-methoxybutyl)benzene

InChI

InChI=1S/C11H15BrO/c1-13-8-3-2-5-10-6-4-7-11(12)9-10/h4,6-7,9H,2-3,5,8H2,1H3

InChI Key

NJGNSYLUXVJULC-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of the title B compound, 1-bromo-3-(4-methoxy-but-1-enyl)-benzene (1.8 g, 7.46 mmol) and Pd/c 5% (0.36 g) in THF (20 mL) is shaked under an hydrogen atmosphere. After completion of the reaction, the mixture is filtered through a pad of celite, the solvent is evaporated under reduced pressure and the residue purified by flash chromatography on silica gel (hexane/EtOAc 98/2) to give the title compound as a yellow oil: MS 260.1, 261.9 [M+18]. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 6.45 min.
Name
1-bromo-3-(4-methoxy-but-1-enyl)-benzene
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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